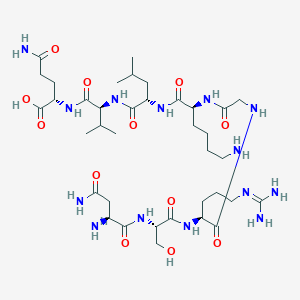![molecular formula C21H20N6OS B12597164 Hydrazinecarboximidamide, 2-[1-[3-[(5-hydroxy-4-methylnaphtho[1,2-d]thiazol-2-yl)amino]phenyl]ethylidene]- CAS No. 608126-75-6](/img/structure/B12597164.png)
Hydrazinecarboximidamide, 2-[1-[3-[(5-hydroxy-4-methylnaphtho[1,2-d]thiazol-2-yl)amino]phenyl]ethylidene]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-[3-[(5-hydroxy-4-methylbenzo[e][1,3]benzothiazol-2-yl)amino]phenyl]ethylideneamino]guanidine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzo[e][1,3]benzothiazole core, which is known for its biological activity and potential therapeutic benefits.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[3-[(5-hydroxy-4-methylbenzo[e][1,3]benzothiazol-2-yl)amino]phenyl]ethylideneamino]guanidine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzo[e][1,3]benzothiazole core, followed by the introduction of the hydroxy and methyl groups, and finally, the attachment of the guanidine moiety. Common reagents used in these reactions include aromatic amines, aldehydes, and guanidine derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[1-[3-[(5-hydroxy-4-methylbenzo[e][1,3]benzothiazol-2-yl)amino]phenyl]ethylideneamino]guanidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, typically employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
2-[1-[3-[(5-hydroxy-4-methylbenzo[e][1,3]benzothiazol-2-yl)amino]phenyl]ethylideneamino]guanidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s biological activity makes it a valuable tool for studying cellular processes and pathways.
Medicine: Its potential therapeutic benefits are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of 2-[1-[3-[(5-hydroxy-4-methylbenzo[e][1,3]benzothiazol-2-yl)amino]phenyl]ethylideneamino]guanidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-[1-[3-[(5-hydroxy-4-methylbenzo[e][1,3]benzothiazol-2-yl)amino]phenyl]ethylideneamino]guanidine include other benzo[e][1,3]benzothiazole derivatives and guanidine-containing compounds. Examples include:
- 2-[1-[3-[(5-hydroxybenzo[e][1,3]benzothiazol-2-yl)amino]phenyl]ethylideneamino]guanidine
- 2-[1-[3-[(4-methylbenzo[e][1,3]benzothiazol-2-yl)amino]phenyl]ethylideneamino]guanidine
Uniqueness
The uniqueness of 2-[1-[3-[(5-hydroxy-4-methylbenzo[e][1,3]benzothiazol-2-yl)amino]phenyl]ethylideneamino]guanidine lies in its specific combination of functional groups and structural features, which confer distinct biological and chemical properties. This makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
608126-75-6 |
|---|---|
Molekularformel |
C21H20N6OS |
Molekulargewicht |
404.5 g/mol |
IUPAC-Name |
2-[1-[3-[(5-hydroxy-4-methylbenzo[e][1,3]benzothiazol-2-yl)amino]phenyl]ethylideneamino]guanidine |
InChI |
InChI=1S/C21H20N6OS/c1-11-18(28)16-9-4-3-8-15(16)17-19(11)29-21(25-17)24-14-7-5-6-13(10-14)12(2)26-27-20(22)23/h3-10,28H,1-2H3,(H,24,25)(H4,22,23,27) |
InChI-Schlüssel |
ZWIDPMKJQIGISJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2C3=C1SC(=N3)NC4=CC=CC(=C4)C(=NN=C(N)N)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(2S)-3-Iodo-2-methylpropyl]-2-methoxypyridine](/img/structure/B12597093.png)
![Methanone, [thiobis(4,5-dihydro-1H-pyrazole-4,3-diyl)]bis[phenyl-](/img/structure/B12597099.png)





![7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine, 5-[2-(2-naphthalenyl)propyl]-](/img/structure/B12597141.png)
![Benzamide, 3,5-dichloro-N-[(4-fluorophenyl)methyl]-2-hydroxy-](/img/structure/B12597145.png)
![Pyrrolidine, 2-methyl-1-[(5-phenyl-3-pyridinyl)carbonyl]-](/img/structure/B12597148.png)



![2H-Indol-2-one, 3-[(3-fluorophenyl)imino]-1,3-dihydro-5,7-dimethyl-](/img/structure/B12597186.png)
